Cyclopentadienecarbonitrile
CAS No.: 27659-36-5
Cat. No.: VC18993002
Molecular Formula: C6H5N
Molecular Weight: 91.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27659-36-5 |
|---|---|
| Molecular Formula | C6H5N |
| Molecular Weight | 91.11 g/mol |
| IUPAC Name | cyclopenta-1,3-diene-1-carbonitrile |
| Standard InChI | InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |
| Standard InChI Key | KTPNQKDTYCBNCC-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC=C1C#N |
Introduction
Chemical Identity and Fundamental Properties
Cyclopentadienecarbonitrile belongs to the class of nitrile-substituted cyclic dienes. Its molecular formula, C<sub>6</sub>H<sub>5</sub>N, reflects a cyclopentadiene backbone (C<sub>5</sub>H<sub>6</sub>) with a cyano group (-CN) substitution at the 1-position. The compound’s CAS Registry Number is 27659-36-5, and its IUPAC name emphasizes the conjugated diene system and nitrile functionality.
Structural Characteristics
The molecule features a planar cyclopentadiene ring with alternating double bonds (1,3-diene) and a linear nitrile group. This configuration introduces significant electron-withdrawing effects, altering the ring’s aromaticity and reactivity compared to unsubstituted cyclopentadiene. Quantum mechanical calculations reveal partial delocalization of π-electrons between the diene and nitrile moieties, creating a polarized system amenable to electrophilic and nucleophilic attacks .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 93.11 g/mol | |
| Boiling Point | Not reported (decomposes >200°C) | |
| Density | ~1.12 g/cm³ (estimated) | |
| Spectral Signatures | IR: ν(C≡N) ~2240 cm⁻¹ |
Synthesis and Reaction Mechanisms
Thermal Decomposition of Benzoxazole
The primary synthesis route involves pyrolysis of benzoxazole under controlled conditions. Single-pulse shock tube experiments at 1000–1350 K demonstrate that benzoxazole decomposes in argon to yield o-hydroxybenzonitrile (major product) and cyclopentadienecarbonitrile (minor product) . The reaction proceeds via a multi-step unimolecular pathway:
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Ring Opening: Benzoxazole undergoes N-O bond cleavage, forming a biradical intermediate.
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CO Elimination: Loss of carbon monoxide generates o-hydroxybenzonitrile.
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Ring Contraction: Subsequent rearrangement reduces the six-membered ring to a five-membered cyclopentadienecarbonitrile .
Quantum chemical calculations (B3LYP/6-311+G**) identify the transition states and energy barriers for these steps. The ring contraction step exhibits a barrier of ~45 kcal/mol, making it rate-limiting at lower temperatures .
Table 2: Product Distribution in Benzoxazole Pyrolysis (1350 K)
| Product | Mole Percent | Key Pathway |
|---|---|---|
| o-Hydroxybenzonitrile | 72% | Direct CO elimination |
| Cyclopentadienecarbonitrile | 18% | Ring contraction |
| Benzonitrile | 5% | Fragmentation |
Molecular Structure and Electronic Configuration
Spectroscopic Characterization
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Infrared Spectroscopy: The C≡N stretching vibration appears at 2240 cm⁻¹, slightly redshifted compared to aliphatic nitriles due to conjugation .
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NMR Spectroscopy: <sup>1</sup>H NMR predicts deshielded protons adjacent to the nitrile (δ 7.2–7.5 ppm), while <sup>13</sup>C NMR shows a cyano carbon at ~120 ppm.
Chemical Reactivity and Applications
Diels-Alder Reactivity
Cyclopentadienecarbonitrile acts as a diene in Diels-Alder reactions, albeit less reactive than cyclopentadiene due to electron withdrawal by the -CN group. Computational studies predict a 20% slower reaction rate with maleic anhydride compared to unsubstituted cyclopentadiene .
Nucleophilic Additions
The nitrile group participates in nucleophilic additions, e.g., with Grignard reagents:
This reaction forms organometallic complexes, though steric hindrance from the ring limits yields.
Industrial and Research Applications
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Ligand Precursor: Potential use in synthesizing cyclopentadienyl ligands for transition-metal catalysts.
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Polymer Chemistry: As a monomer for conductive polymers via nitrile group polymerization.
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